molecular formula C13H21N3 B11807697 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11807697
M. Wt: 219.33 g/mol
InChI Key: ZJZXMKFJLGFPQO-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific combination of the piperidine and pyridine rings with an ethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C13H21N3/c1-10(14)12-6-7-13(15-11(12)2)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3

InChI Key

ZJZXMKFJLGFPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)C(C)N

Origin of Product

United States

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